molecular formula C16H16FNO2 B11084178 6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11084178
M. Wt: 273.30 g/mol
InChI Key: NKRHKGABCXPPPM-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a 4-methoxybenzyl group at the 3rd position of the benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 6-fluoro-2-aminophenol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a benzoxazoline ring.

    Substitution: The fluorine atom and methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The fluorine atom and methoxybenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(3-oxopiperazin-1-ylmethyl)-2-phenylquinolin-4-carboxylic acid: A compound with similar structural features but different biological activities.

    6-fluoro-2-aminophenol: A precursor in the synthesis of 6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

6-fluoro-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H16FNO2/c1-19-15-5-2-12(3-6-15)9-18-10-13-8-14(17)4-7-16(13)20-11-18/h2-8H,9-11H2,1H3

InChI Key

NKRHKGABCXPPPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)F)OC2

Origin of Product

United States

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